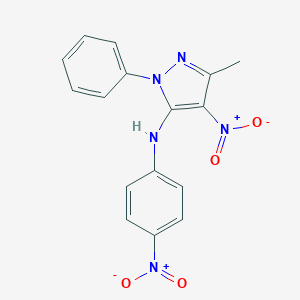
Cyproheptadine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyproheptadine N-Oxide is a derivative of cyproheptadine, a first-generation piperidine antihistamine. Cyproheptadine itself is known for its antagonistic effects on serotonin and histamine receptors, making it useful in treating allergic reactions and stimulating appetite. This compound retains some of these properties but also exhibits unique characteristics due to the presence of the N-oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyproheptadine N-Oxide can be synthesized through the oxidation of cyproheptadine. One common method involves using hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a suitable catalyst, such as titanium silicalite (TS-1). The reaction is typically carried out in methanol as the solvent, providing a safer and more efficient process compared to traditional batch reactors .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various metabolites.
Reduction: It can be reduced back to cyproheptadine under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of titanium silicalite (TS-1) catalyst.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products:
Oxidation Products: Various N-oxide metabolites.
Reduction Products: Cyproheptadine.
Substitution Products: Derivatives with modified functional groups.
Scientific Research Applications
Cyproheptadine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of N-oxide compounds.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for potential therapeutic uses, including its role in modulating serotonin and histamine pathways.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
Cyproheptadine N-Oxide exerts its effects primarily through its interaction with serotonin and histamine receptors. The N-oxide group enhances its binding affinity and selectivity for these receptors. By competing with free histamine and serotonin, it can modulate various physiological responses, including appetite stimulation and allergic reactions .
Comparison with Similar Compounds
Cyproheptadine: The parent compound, known for its antihistamine and antiserotonin properties.
Cyproheptadine alpha-N-Oxide: Another N-oxide derivative with similar properties.
Cyproheptadine beta-N-Oxide: A different isomer with distinct chemical behavior.
Uniqueness: Cyproheptadine N-Oxide is unique due to its specific N-oxide functional group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAORTASLOWFGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
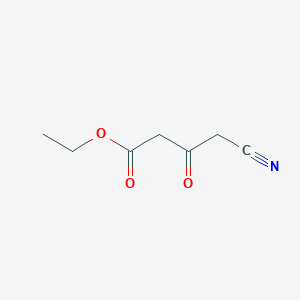
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
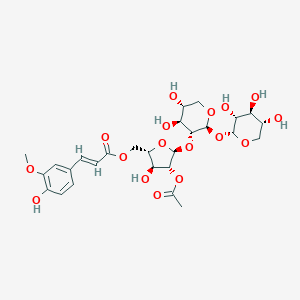
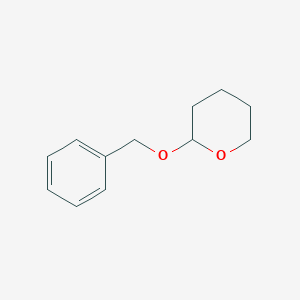

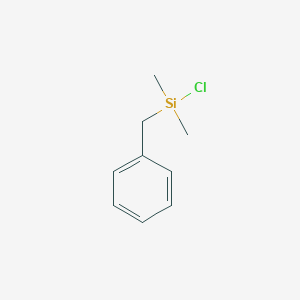
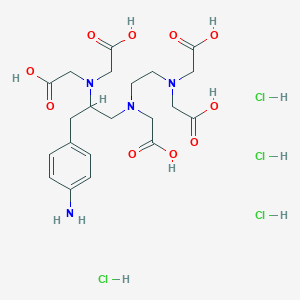


![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
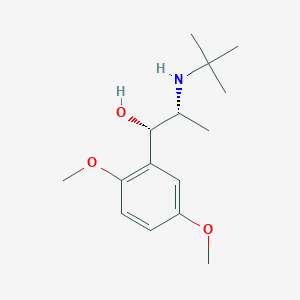

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
